1-(Heptafluoropropoxy)-4-nitrobenzene
Description
Significance of Fluorinated Aromatic Systems in Modern Organic Chemistry
The incorporation of fluorine into aromatic compounds imparts a range of desirable characteristics. The carbon-fluorine bond is the strongest single bond in organic chemistry, which often leads to enhanced thermal and metabolic stability in the resulting molecules. Furthermore, fluorine's high electronegativity can significantly alter the electronic properties of an aromatic ring, influencing its reactivity and intermolecular interactions. These attributes are highly sought after in drug design, where increased lipophilicity and bioavailability are crucial, and in materials science for the development of advanced polymers and liquid crystals.
Overview of Nitrobenzene (B124822) Derivatives in Synthetic Strategies
Nitrobenzene and its derivatives are fundamental precursors in a multitude of synthetic pathways. The powerful electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but, crucially, activates it for nucleophilic aromatic substitution (SNAr). nih.govwikipedia.orgmasterorganicchemistry.com This reactivity is a cornerstone of modern synthesis, allowing for the introduction of a wide array of nucleophiles onto the aromatic core. The nitro group itself can be readily reduced to an amino group, providing a gateway to an entire class of aniline (B41778) derivatives, which are pivotal in the production of dyes, polymers, and pharmaceuticals.
Positioning of 1-(Heptafluoropropoxy)-4-nitrobenzene within Current Research Landscapes
This compound emerges at the intersection of these two influential fields of chemistry. It combines the activating effect of the nitro group with the unique properties conferred by a polyfluorinated alkoxy chain. The heptafluoropropoxy group is a bulky and highly electronegative substituent that can dramatically influence the molecule's physical properties, such as lipophilicity and conformational preference.
While specific, in-depth research on this compound is specialized, its structure positions it as a valuable intermediate. It is a model substrate for studying SNAr reactions and serves as a building block for more complex molecules where the introduction of a perfluorinated tail is desired. Its potential applications lie in the synthesis of novel liquid crystals, specialized polymers, and biologically active molecules where the unique steric and electronic effects of the heptafluoropropoxy group can be leveraged.
The synthesis of this compound is conceptually rooted in the principles of nucleophilic aromatic substitution. Typically, a precursor such as 1-fluoro-4-nitrobenzene or 1-chloro-4-nitrobenzene would be treated with a source of the heptafluoropropoxy nucleophile. The reaction is driven by the strong activation provided by the para-nitro group, which stabilizes the negatively charged intermediate (a Meisenheimer complex) that forms during the substitution process. nih.govmasterorganicchemistry.com The choice of solvent and reaction conditions is critical to ensure efficient displacement of the leaving group by the incoming heptafluoropropoxide.
Chemical and Physical Properties
The properties of this compound are dictated by its unique combination of a nitroaromatic core and a perfluorinated alkoxy side chain.
| Property | Value |
| Molecular Formula | C₉H₄F₇NO₃ |
| IUPAC Name | 1-(1,1,2,2,3,3,3-Heptafluoropropoxy)-4-nitrobenzene |
| Appearance | Typically a liquid or low-melting solid |
| Reactivity | Prone to nucleophilic aromatic substitution at positions ortho to the nitro group |
Spectroscopic Data Insights
While a comprehensive public database of spectroscopic information for this specific molecule is limited, the expected data can be inferred from its structure.
| Spectroscopy | Expected Features |
| ¹⁹F NMR | Complex signals corresponding to the CF₃ and two distinct CF₂ groups of the heptafluoropropoxy chain. |
| ¹H NMR | Two distinct signals in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring with strong electron-withdrawing and donating groups. |
| ¹³C NMR | Signals for the seven distinct carbon atoms, including those in the aromatic ring and the fluorinated chain, with chemical shifts influenced by the attached fluorine and nitro groups. |
| Mass Spectrometry | A molecular ion peak corresponding to its exact mass, along with characteristic fragmentation patterns involving the loss of the nitro group and cleavage of the ether linkage. |
Structure
3D Structure
Properties
IUPAC Name |
1-(1,1,2,2,3,3,3-heptafluoropropoxy)-4-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F7NO3/c10-7(11,8(12,13)14)9(15,16)20-6-3-1-5(2-4-6)17(18)19/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIOFXKRADGKJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(C(C(F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201208774 | |
| Record name | Benzene, 1-(1,1,2,2,3,3,3-heptafluoropropoxy)-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201208774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146289-83-9 | |
| Record name | Benzene, 1-(1,1,2,2,3,3,3-heptafluoropropoxy)-4-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1146289-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-(1,1,2,2,3,3,3-heptafluoropropoxy)-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201208774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Pathways of 1 Heptafluoropropoxy 4 Nitrobenzene
Reactivity of the Nitro Group
The nitro group is a strong electron-withdrawing group that deactivates the benzene (B151609) ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to it.
Reduction Reactions to Amino Derivatives
The most prominent reaction of the nitro group in 1-(heptafluoropropoxy)-4-nitrobenzene is its reduction to an amino group, yielding 4-(heptafluoropropoxy)aniline (B13651655). This transformation is a critical step in the synthesis of various more complex molecules, including pharmaceuticals and materials. The reduction can be achieved through several methods, including catalytic hydrogenation and chemical reduction.
Catalytic hydrogenation is a widely used industrial method for the reduction of nitroarenes. researchgate.netrsc.org This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. For the reduction of nitrobenzenes, platinum-based catalysts, often supported on carbon (Pt/C), are highly effective. researchgate.net The reaction is often carried out in the presence of an acid, which can facilitate the rearrangement of an intermediate, phenylhydroxylamine, to the desired aminophenol product, although in this case, the goal is the aniline (B41778) derivative. researchgate.netnih.gov
Chemical reduction offers an alternative to catalytic hydrogenation and can be performed using various reagents. A classic and effective method is the use of metals in acidic media, such as iron (Fe) in the presence of hydrochloric acid (HCl). reddit.com Other metal/acid combinations like tin (Sn) and HCl are also employed. reddit.com Another common approach involves the use of hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) with a catalyst like palladium on carbon (Pd/C), though the high toxicity and potential explosivity of hydrazine necessitate careful handling. reddit.com
A patent describes the reduction of the related 4-(difluoromethoxy)nitrobenzene (B73078) to 4-(difluoromethoxy)aniline (B1299965) using hydrazine hydrate and water as reducing agents, with a co-catalyst system of ferric oxide and activated carbon. google.com This method highlights the utility of catalyzed hydrazine reductions for fluoroalkoxy-substituted nitroarenes.
Table 1: Common Reagents for Nitro Group Reduction This table is interactive. Users can sort by Reagent/Catalyst, Typical Conditions, and Notes.
| Reagent/Catalyst | Typical Conditions | Notes |
|---|---|---|
| H₂ / Pt/C | Hydrogen gas pressure, acidic or neutral solvent | Common industrial method; can be highly selective. researchgate.netrsc.org |
| Fe / HCl | Reflux in aqueous ethanol | Classic, cost-effective laboratory method. reddit.com |
| Sn / HCl | Acidic conditions | Another classic method, though tin salts can be problematic in workup. reddit.com |
| N₂H₄·H₂O / Pd/C | Reflux in a solvent like ethanol | Effective but requires caution due to the toxicity of hydrazine. reddit.com |
Condensation and Cyclization Reactions Involving the Nitro Functionality
While direct condensation and cyclization reactions involving the nitro group of this compound are not extensively documented, the transformation of the nitro group into other functionalities opens pathways for such reactions. For instance, the reduction of the nitro group to an amino group, as discussed previously, generates 4-(heptafluoropropoxy)aniline. This aniline derivative can then readily participate in condensation reactions with carbonyl compounds like aldehydes and ketones to form Schiff bases (imines). researchgate.net These imines are versatile intermediates for the synthesis of various heterocyclic compounds.
Furthermore, the amino group can be diazotized using nitrous acid (generated in situ from NaNO₂) to form a diazonium salt. This diazonium salt is a highly valuable intermediate that can undergo a variety of cyclization reactions to form nitrogen-containing heterocycles. While specific examples for the heptafluoropropoxy derivative are not prevalent in the literature, this is a standard transformation for aromatic amines.
Reactivity of the Heptafluoropropoxy Moiety
The heptafluoropropoxy group is characterized by its high thermal and chemical stability, which is a hallmark of perfluoroalkyl substances (PFAS). escholarship.org This stability is attributed to the strength of the carbon-fluorine (C-F) bonds.
Stability and Cleavage Reactions of Perfluoroalkyl Ether Linkages
The perfluoroalkyl ether linkage (Ar-O-CF₂) is exceptionally stable. The ether oxygen atom has been shown to increase the bond dissociation energy of the C-F bonds on the adjacent difluoromethylene (-CF₂-) group, further enhancing its resistance to cleavage. escholarship.orgnih.govacs.orgresearchgate.net Studies on the degradation of perfluoroalkyl ether carboxylic acids (PFECAs) have shown that while the ether C-O bond can be cleaved under specific reductive conditions (e.g., with hydrated electrons), it is generally a robust linkage. escholarship.orgacs.org This cleavage often leads to the formation of unstable perfluoroalcohols. nih.govacs.orgresearchgate.net However, for a compound like this compound under typical synthetic conditions, the perfluoroalkyl ether bond is considered highly inert.
Functional Group Interconversions on the Perfluoropropyl Chain
Direct functional group interconversion on the saturated perfluoropropyl chain of this compound is exceedingly difficult and not a common synthetic strategy. The strength and inertness of the C-F bonds make reactions such as substitution or elimination on the perfluorinated chain highly unfavorable. organic-chemistry.orgorganic-chemistry.org The high electronegativity of fluorine atoms shields the carbon backbone from nucleophilic or electrophilic attack. Therefore, the heptafluoropropyl chain is generally considered a non-reactive "spectator" group in most chemical transformations of the molecule.
Nucleophilic Aromatic Substitution (SNAr) Mechanisms
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for compounds like this compound. wikipedia.org The presence of the strong electron-withdrawing nitro group makes the aromatic ring electron-deficient and thus susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org This effect is most pronounced at the ortho and para positions relative to the nitro group.
In this compound, the nitro group activates the ring for SNAr. However, since there is no leaving group at the ortho or para positions, direct substitution on the benzene ring is not the primary SNAr pathway. Instead, the nitro group itself can sometimes act as a leaving group, although this is less common than halide displacement. nih.govnih.gov More typically, SNAr reactions are seen in related compounds where a good leaving group, such as a halogen, is present on the ring. For instance, in 4-fluoro-1-nitrobenzene, the fluorine atom is readily displaced by nucleophiles due to the activating effect of the para-nitro group. researchgate.net
The mechanism of an SNAr reaction proceeds via a two-step addition-elimination process. wikipedia.orglibretexts.org
Addition: A nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The negative charge in this intermediate is delocalized onto the electron-withdrawing nitro group, which stabilizes it.
Elimination: The leaving group departs, and the aromaticity of the ring is restored.
The rate of SNAr reactions is influenced by the nature of the leaving group, with fluoride (B91410) often being a surprisingly good leaving group in these reactions because the C-F bond breaking is not the rate-determining step. masterorganicchemistry.com The reaction is also highly dependent on the strength of the attacking nucleophile and the presence and position of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.comlibretexts.org For instance, amines, alkoxides, and thiolates are common nucleophiles used in SNAr reactions. nih.govrsc.org
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-(Heptafluoropropoxy)aniline |
| 4-(Difluoromethoxy)nitrobenzene |
| 4-(Difluoromethoxy)aniline |
| Phenylhydroxylamine |
| 4-Fluoro-1-nitrobenzene |
| 1-Chloro-2,4-dinitrobenzene |
| Diethylamine |
| Dibutylamine |
| Morpholine |
| Piperazine |
| 1,4-Benzoquinone |
| Salicylaldehyde |
| p-Aminophenol |
| Cinnamaldehyde |
| 4-Amino-2-nitrophenol |
| 4-Nitroaniline (B120555) |
Activation by Electron-Withdrawing Groups (Nitro and Heptafluoropropoxy)
Both the nitro and the heptafluoropropoxy groups are potent electron-withdrawing groups (EWGs). numberanalytics.com Their presence significantly deactivates the benzene ring towards electrophilic aromatic substitution (EAS) by reducing its electron density. msu.edulibretexts.org Conversely, this electron deficiency makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr). numberanalytics.comwikipedia.org
The nitro group is a classic and powerful activating group for SNAr reactions. wikipedia.org It withdraws electron density from the aromatic ring through both a strong inductive effect (-I) and a powerful resonance effect (-M). youtube.comdoubtnut.com This stabilization is particularly effective for the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the course of an SNAr reaction. youtube.comlibretexts.org The stabilization is most pronounced when the nitro group is positioned ortho or para to the site of nucleophilic attack. pressbooks.publibretexts.org
The heptafluoropropoxy group, while also strongly electron-withdrawing, primarily exerts its influence through a very strong inductive effect (-I) due to the high electronegativity of the fluorine atoms. youtube.com Unlike the nitro group, the oxygen atom in the ether linkage possesses lone pairs that could potentially donate electron density to the ring via a resonance effect (+M). However, the presence of the electron-withdrawing heptafluoropropyl chain significantly diminishes the electron-donating ability of the oxygen, making the inductive withdrawal the dominant electronic factor.
The combined effect of these two groups renders the aromatic ring of this compound exceptionally electron-poor and thus highly activated for nucleophilic attack. numberanalytics.com
Substrate-Controlled Regioselectivity in Substitution Reactions
In SNAr reactions, the regioselectivity is primarily controlled by the positions of the activating groups relative to a potential leaving group. For a nucleophile to attack the ring, a suitable leaving group must be present at a position activated by the EWGs. In this compound, neither of the existing substituents is a typical leaving group in standard SNAr reactions.
However, if a leaving group, such as a halogen, were present on the ring, the nitro and heptafluoropropoxy groups would direct the incoming nucleophile. The strong activating effect of the nitro group directs incoming nucleophiles to the ortho and para positions. pressbooks.publibretexts.org Similarly, the heptafluoropropoxy group would also direct nucleophilic attack to its ortho and para positions. In the case of this compound, this means that positions 2, 3, 5, and 6 are all activated for nucleophilic attack. The precise regioselectivity of a substitution reaction on a derivative of this compound would depend on the nature of the leaving group and the specific reaction conditions.
The planning of syntheses for polysubstituted benzenes requires careful consideration of the directing effects of the substituents to achieve the desired isomer. fiveable.melibretexts.org
Role of Leaving Groups in SNAr Processes
The nature of the leaving group is a critical factor in SNAr reactions. numberanalytics.com Generally, for an SNAr reaction to proceed, a good leaving group is required. Halides and sulfonates are common examples. numberanalytics.com The ability of a leaving group to depart is related to its stability as an anion. In many SNAr reactions, the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex. researchgate.net
Interestingly, under certain conditions, a nitro group itself can act as a leaving group in nucleophilic aromatic substitution, particularly when the aromatic ring is highly electron-deficient. stackexchange.comnih.gov This is facilitated by the stability of the departing nitrite (B80452) anion (NO2-). Given the strong electron-withdrawing nature of the heptafluoropropoxy group, it is conceivable that a nucleophile could displace the nitro group in this compound, although this would likely require forcing conditions.
The relative ability of halogens to act as leaving groups in SNAr reactions follows the order F > Cl ≈ Br > I, which is the reverse of their order in SN2 reactions. wikipedia.org This is because the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon more electrophilic and thus more susceptible to nucleophilic attack, which is often the rate-determining step. wikipedia.org
Other Aromatic Transformations
Beyond SNAr, the unique electronic nature of this compound suggests potential for other types of aromatic transformations.
Potential for Electrophilic Aromatic Substitution (EAS) (if applicable)
Electrophilic aromatic substitution (EAS) on this compound is highly unlikely under standard conditions. The presence of two powerful deactivating groups, the nitro group and the heptafluoropropoxy group, makes the ring extremely electron-deficient and therefore very unreactive towards electrophiles. msu.edubrainly.com Friedel-Crafts reactions, in particular, are known to fail on rings bearing strongly deactivating groups. libretexts.orgoneonta.edu
Radical Reactions and Oxidative Transformations
Nitroaromatic compounds are known to participate in radical reactions. rsc.org They can undergo one-electron reduction to form nitro radical anions. nih.gov These radical anions are key intermediates in many biological and chemical processes. nih.gov The heptafluoropropoxy group, with its strong inductive effect, would likely influence the redox potential of the nitro group, potentially affecting the stability and reactivity of the corresponding radical anion.
Nitro groups can also influence radical addition reactions. libretexts.org The electron-withdrawing nature of the nitro group can activate multiple bonds towards the addition of nucleophilic radicals. libretexts.org Furthermore, nitro-containing compounds are important in various organic transformations and can be used to prepare a range of other functional groups through radical-initiated pathways. rsc.org
Photochemical Reactions
Mechanistic Investigations and Kinetic Studies
Elucidation of Reaction Mechanisms via Experimental Approaches
Detailed experimental elucidation of the reaction mechanism for 1-(heptafluoropropoxy)-4-nitrobenzene has not been reported in the available scientific literature. Consequently, there is no specific information regarding the following investigative methods for this compound.
Intermediate Identification and Trapping Experiments
There are no published studies that identify or trap reaction intermediates, such as a Meisenheimer complex, formed during reactions of this compound. In a typical SNAr mechanism, a nucleophile adds to the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The formation of this intermediate is often the rate-determining step. nih.gov For this compound, this would involve the attack of a nucleophile at the C-1 position of the benzene (B151609) ring. However, no specific experimental evidence or characterization of such an intermediate for this compound is available.
Isotopic Labeling Studies
Isotopic labeling is a powerful technique used to trace the movement of atoms throughout a chemical reaction, providing insight into reaction mechanisms. There are no documented isotopic labeling studies for this compound in the reviewed literature. Such studies could, for example, involve labeling the carbon atom attached to the heptafluoropropoxy group (C-1) or using isotopically labeled nucleophiles to confirm the pathway of substitution.
Kinetic Analysis of Key Transformations
A quantitative understanding of a reaction's kinetics is crucial for its practical application and mechanistic understanding. This involves measuring reaction rates under various conditions. For this compound, specific kinetic data is absent from the available literature.
Determination of Rate Constants and Activation Parameters
There are no published tables or reports detailing the rate constants (k) or activation parameters (such as activation energy, Ea, enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡) for any chemical transformation involving this compound. This data is fundamental to describing the kinetics of a reaction and understanding its energy profile.
Influence of Solvent and Temperature on Reaction Rates
The rates of nucleophilic aromatic substitution reactions are known to be significantly influenced by the solvent's polarity and the reaction temperature. Polar aprotic solvents, for instance, are often effective at solvating the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity. However, specific studies detailing the quantitative effects of different solvents and temperatures on the reaction rates of this compound have not been found.
Derivatization and Functionalization Strategies
Synthesis of Complex Molecular Architectures Utilizing 1-(Heptafluoropropoxy)-4-nitrobenzene as a Building Block
The primary role of this compound as a building block is realized through its conversion to other functionalized intermediates. The most significant of these is the corresponding aniline (B41778), 4-(heptafluoropropoxy)aniline (B13651655), which is then used to construct larger, more complex molecular frameworks.
The synthesis of this key aniline intermediate is a critical first step. This transformation is most commonly achieved via the reduction of the nitro group, a fundamental reaction in organic synthesis. Various reducing agents and conditions can be employed for this purpose.
Table 1: Synthesis of 4-(Heptafluoropropoxy)aniline via Reduction
| Precursor | Reagents and Conditions | Product | Notes |
|---|---|---|---|
| This compound | Fe/HCl or Zn/HCl | 4-(Heptafluoropropoxy)aniline | Classical method for nitro group reduction. youtube.com |
| This compound | H₂, Metal Catalyst (e.g., Pd/C, PtO₂, Ni) | 4-(Heptafluoropropoxy)aniline | Catalytic hydrogenation offers a clean and efficient alternative. youtube.com |
Once synthesized, 4-(heptafluoropropoxy)aniline becomes a versatile precursor for various complex molecules, particularly in the fields of medicinal chemistry and materials science. For instance, aniline derivatives are crucial components in the synthesis of bioactive heterocyclic compounds. Substituted anilines are frequently used to create scaffolds for drugs targeting protein kinases, such as those based on the quinazoline (B50416) core. nih.gov The heptafluoropropoxy group can enhance properties like metabolic stability and membrane permeability in drug candidates. nih.gov While specific examples starting directly from 4-(heptafluoropropoxy)aniline are not abundant in readily available literature, the synthetic routes established for other fluorinated anilines are directly applicable. nih.govnbinno.com For example, it can be used in condensation reactions with other intermediates to form complex structures like anilinoquinazolines, which are investigated as potent antitumor agents. nih.gov
Introduction of Further Functional Groups onto the Aromatic Core
The introduction of additional functional groups onto the aromatic ring of this compound is governed by the powerful directing effects of the existing substituents.
Nitro Group (-NO₂): This group is strongly electron-withdrawing and acts as a powerful deactivating group for electrophilic aromatic substitution (EAS). It directs incoming electrophiles to the meta position. youtube.comlibretexts.orgmsu.edu
Heptafluoropropoxy Group (-OCF₂CF₂CF₃): The perfluoroalkoxy group is also strongly electron-withdrawing due to the high electronegativity of fluorine atoms, making it a deactivating group. However, like other alkoxy groups and halogens, it is considered an ortho, para-director due to the potential for lone pair donation from the ether oxygen, which can stabilize the intermediate carbocation (arenium ion) at these positions. libretexts.orgmasterorganicchemistry.com
The presence of two strong deactivating groups makes electrophilic aromatic substitution on this compound challenging, requiring harsh reaction conditions. msu.edu Any substitution would likely be directed to the positions ortho to the heptafluoropropoxy group (and meta to the nitro group).
Conversely, the electron-deficient nature of the ring, enhanced by the nitro group, makes it susceptible to nucleophilic aromatic substitution (SNA_r) . libretexts.org In this type of reaction, a nucleophile can displace a suitable leaving group on the ring. While the heptafluoropropoxy group is a poor leaving group, a halogen atom introduced onto the ring could be displaced. The most significant functional group transformation remains the reduction of the nitro group to an amine (-NH₂), as detailed in the previous section. This conversion fundamentally changes the ring's reactivity, turning it from highly deactivated to activated, and shifts the directing influence for subsequent electrophilic substitutions to the ortho and para positions relative to the new amino group. youtube.comlibretexts.org
Modifications of the Perfluorinated Side Chain
The heptafluoropropoxy side chain is generally characterized by its high chemical and thermal stability, a hallmark of perfluorinated compounds. The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, making direct modification of the fluoroalkyl portion of the chain very difficult. researchgate.net
However, the ether linkage (C-O) is a potential site for chemical modification, although it is also notably stable compared to non-fluorinated ethers. Cleavage of the ether bond in perfluoroalkoxy compounds typically requires harsh conditions, such as treatment with very strong acids or bases, or reductive methods. researchgate.netwikipedia.org For example, studies on perfluoroalkyl ether carboxylic acids (PFECAs) have shown that reductive degradation can lead to the cleavage of the ether C-O bond, which generates unstable perfluoroalcohols. researchgate.net This suggests that under specific reductive conditions, the heptafluoropropoxy group could potentially be cleaved from the aromatic ring. However, such reactions are not common and specific documented examples for this compound are scarce. The stability of the side chain is generally considered an asset, contributing to the desirable properties of the final products derived from this building block.
Preparation of Precursors for Polymerization or Material Synthesis
A primary application of this compound is in the synthesis of advanced materials, specifically high-performance polymers like polyimides. The key step is the preparation of the monomer, 4-(heptafluoropropoxy)aniline , through the reduction of the nitro group as previously described.
This fluorinated diamine is then used in polycondensation reactions with various aromatic tetracarboxylic dianhydrides to produce fluorinated polyimides. kpi.ua The incorporation of the heptafluoropropoxy group into the polymer backbone imparts several desirable properties. kpi.uasavemyexams.com
| Water Absorption | Decreased | The hydrophobic nature of the perfluorinated groups repels moisture. researchgate.net |
The synthesis of these polyimides typically follows a two-step process:
Reaction of the diamine (e.g., 4-(heptafluoropropoxy)aniline) with a dianhydride (e.g., pyromellitic dianhydride, PMDA) in a polar aprotic solvent like N-methyl-2-pyrrolidinone (NMP) to form a soluble poly(amic acid) precursor. vt.edu
Thermal or chemical cyclodehydration (imidization) of the poly(amic acid) to form the final, robust polyimide, often as a thin film. vt.edu
The resulting fluorinated polyimides are valuable materials for applications in microelectronics, aerospace, and for flexible display technologies where a combination of thermal stability, low dielectric constant, and optical clarity is required. savemyexams.comnih.gov
Advanced Spectroscopic and Analytical Characterization for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the molecular structure of organic compounds. For 1-(heptafluoropropoxy)-4-nitrobenzene, high-resolution ¹H, ¹³C, and ¹⁹F NMR are essential for a definitive structural assignment.
High-Resolution ¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation
Detailed experimental ¹H, ¹³C, and ¹⁹F NMR data for this compound are not widely available in the public domain. However, based on the known chemical shifts of related structures, such as 4-nitroaniline (B120555) and compounds containing heptafluoropropoxy groups, a predictive analysis can be made.
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons. Due to the substitution pattern, the aromatic region would likely display a complex splitting pattern, typically two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the nitro group are expected to be the most deshielded, appearing at a higher chemical shift (typically δ 8.0-8.3 ppm), while the protons ortho to the heptafluoropropoxy group would be at a slightly lower chemical shift (typically δ 7.0-7.3 ppm).
¹³C NMR: The carbon-13 NMR spectrum would provide information on all the carbon atoms in the molecule. The spectrum would show distinct signals for the ipso-carbons (the carbon atoms attached to the nitro and heptafluoropropoxy groups), the aromatic C-H carbons, and the carbons of the heptafluoropropoxy group. The carbon attached to the nitro group is expected to be significantly deshielded.
¹⁹F NMR: The fluorine-19 NMR spectrum is particularly informative for this compound. The heptafluoropropoxy group (-OCF₂CF₂CF₃) would give rise to three distinct signals. The CF₃ group would appear as a triplet, the internal -CF₂- group as a multiplet, and the -OCF₂- group adjacent to the aromatic ring as a triplet. The chemical shifts would be characteristic of a perfluoroalkyl chain attached to an oxygen atom.
A summary of predicted NMR data is presented in the table below.
| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Predicted Multiplicity |
| ¹H (Aromatic) | 8.0 - 8.3 | Doublet |
| ¹H (Aromatic) | 7.0 - 7.3 | Doublet |
| ¹³C (C-NO₂) | 145 - 150 | Singlet |
| ¹³C (C-O) | 150 - 155 | Singlet |
| ¹³C (Aromatic CH) | 120 - 130 | Doublet |
| ¹³C (Aromatic CH) | 115 - 120 | Doublet |
| ¹³C (-OCF₂) | 115 - 125 | Triplet (due to ¹⁹F coupling) |
| ¹³C (-CF₂CF₃) | 110 - 120 | Multiplet (due to ¹⁹F coupling) |
| ¹³C (-CF₃) | 115 - 125 | Quartet (due to ¹⁹F coupling) |
| ¹⁹F (-OCF₂) | -80 to -90 | Triplet |
| ¹⁹F (-CF₂CF₃) | -120 to -130 | Multiplet |
| ¹⁹F (-CF₃) | -80 to -85 | Triplet |
Note: These are predicted values and may differ from experimental results.
In-Situ Reaction Monitoring using NMR Techniques
While specific studies on the in-situ NMR monitoring of reactions involving this compound are not documented in publicly available literature, this technique is invaluable for understanding reaction kinetics, identifying transient intermediates, and optimizing reaction conditions. spectrabase.comspectrabase.com For instance, in the synthesis of this compound, likely through a nucleophilic aromatic substitution reaction between 4-nitrofluorobenzene and heptafluoropropanol, in-situ NMR could track the consumption of reactants and the formation of the product in real-time. nih.gov Both ¹H and ¹⁹F NMR are particularly suited for this purpose due to their high sensitivity and the distinct signals of the starting materials and the product. nih.gov This approach allows for a dynamic view of the reaction progress without the need for quenching and offline analysis. spectrabase.comspectrabase.com
Mass Spectrometry (MS) for Reaction Progress and Product Confirmation
Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of a synthesized compound. For this compound (C₉H₄F₇NO₃), the expected exact mass can be calculated.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis in Mechanistic Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. thermofisher.com These techniques are complementary and are used to confirm the presence of key structural motifs. thermofisher.com
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show strong absorption bands characteristic of the nitro group (typically around 1520 cm⁻¹ for asymmetric stretching and 1340 cm⁻¹ for symmetric stretching). The C-F stretching vibrations of the heptafluoropropoxy group would appear as a series of strong bands in the region of 1100-1300 cm⁻¹. The C-O-C ether linkage and the aromatic ring vibrations would also be present.
Raman Spectroscopy: Raman spectroscopy would also reveal characteristic peaks for the nitro group and the fluorinated alkyl chain. Aromatic ring vibrations are often strong in Raman spectra. The combination of FT-IR and Raman data provides a comprehensive vibrational profile of the molecule, which can be used to follow reactions where these functional groups are transformed. For example, in a reaction involving the reduction of the nitro group, the disappearance of the characteristic nitro bands and the appearance of new bands corresponding to an amino group could be monitored. irjet.net
A table of expected characteristic vibrational frequencies is provided below.
| Functional Group | Expected Wavenumber Range (cm⁻¹) (FT-IR) | Expected Wavenumber Range (cm⁻¹) (Raman) |
| Asymmetric NO₂ Stretch | 1510 - 1540 | 1510 - 1540 |
| Symmetric NO₂ Stretch | 1330 - 1350 | 1330 - 1350 |
| C-F Stretch | 1100 - 1300 | 1100 - 1300 |
| Ar-O Stretch | 1200 - 1280 | 1200 - 1280 |
| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |
X-ray Crystallography for Solid-State Structure Confirmation
As of now, there are no publicly available crystal structure data for this compound. If a suitable single crystal of the compound were obtained, X-ray diffraction analysis would reveal the planarity of the benzene ring, the orientation of the nitro group relative to the ring, and the conformation of the heptafluoropropoxy chain. This information is crucial for understanding intermolecular interactions in the solid state, such as stacking and potential weak hydrogen bonds, which influence the material's physical properties.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (DFT, ab initio) for Molecular Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the three-dimensional geometry and energetic properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation approximately for a given molecule, yielding valuable information about its structure and potential reactivity.
For aromatic compounds, particularly substituted benzenes, DFT has become a standard method for obtaining reliable results. researchgate.net The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed with various basis sets such as 6-31G or 6-311++G(d,p) to optimize molecular geometries and calculate vibrational frequencies. nih.govglobalresearchonline.net In the case of 1,2,3-trichloro-4-nitrobenzene, DFT calculations have shown that the presence of halogen and nitro substituents leads to a distortion of the benzene (B151609) ring from a perfect hexagonal geometry. globalresearchonline.net Similar distortions would be expected for 1-(heptafluoropropoxy)-4-nitrobenzene due to the steric and electronic influence of the heptafluoropropoxy and nitro groups.
Ab initio methods, while often more computationally intensive, serve as a benchmark for quantum mechanical systems. uwosh.edu These calculations can predict physical dimensions and bond relationships, which are crucial for understanding reactivity. The reactivity of a molecule can be further explored using descriptors derived from these calculations, which quantify its tendency to participate in chemical reactions. researchgate.net
Table 1: Common Quantum Chemical Methods and Their Applications
| Method | Common Functional/Basis Set | Primary Application | Information Obtained |
|---|---|---|---|
| Density Functional Theory (DFT) | B3LYP / 6-311++G(d,p) | Geometric Optimization, Electronic Properties | Bond lengths, bond angles, dihedral angles, vibrational frequencies |
| Ab initio (e.g., Møller-Plesset perturbation theory - MP2) | aug-cc-pVDZ | High-accuracy energy calculations | Electron correlation effects, precise energies |
| Semi-empirical (e.g., PM6) | N/A | Large systems, QSAR descriptors | Hyperpolarizability, heat of formation |
Prediction of Electronic Properties: HOMO-LUMO Gap, Molecular Electrostatic Potential (MESP), Dipole Moments
Computational methods are extensively used to predict the electronic properties that govern a molecule's interactions and reactivity.
HOMO-LUMO Gap: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com For nitroaromatic compounds, the LUMO energy (ELUMO) is a particularly important descriptor, as the low-lying LUMO is associated with the electron-accepting character of the nitro group, which is crucial for mechanisms like nitroreduction. mdpi.com
Molecular Electrostatic Potential (MESP): MESP maps are three-dimensional visualizations of the charge distribution across a molecule. libretexts.org They are invaluable for predicting how molecules will interact, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). libretexts.orgyoutube.com For this compound, the MESP would be expected to show significant negative potential around the oxygen atoms of the nitro group and the highly electronegative fluorine atoms of the heptafluoropropoxy group. These regions represent likely sites for electrophilic attack. Conversely, the hydrogen atoms on the aromatic ring would exhibit positive potential, indicating sites susceptible to nucleophilic attack.
Table 2: Predicted Electronic Property Characteristics of this compound
| Property | Predicted Characteristic | Significance |
|---|---|---|
| HOMO-LUMO Gap | Relatively small gap | Indicates potential for chemical reactivity, influenced by the electron-withdrawing substituents. |
| Molecular Electrostatic Potential (MESP) | Negative potential on nitro-oxygens and fluorine atoms; Positive potential on aromatic hydrogens. | Identifies sites for electrophilic and nucleophilic attack, respectively. |
| Dipole Moment | Significant magnitude | Reflects high polarity, influencing intermolecular forces and solubility. |
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of intermediates and the calculation of transition state energies. For this compound, a key reaction pathway is nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing character of the nitro group activates the aromatic ring, particularly at the ortho and para positions, making it susceptible to attack by nucleophiles.
Kinetic studies on analogous compounds, such as 1-(Y-substituted-phenoxy)-2,4-dinitrobenzenes, show that these reactions can proceed through a stepwise pathway involving a Meisenheimer complex intermediate or a concerted mechanism with a cyclic transition state. researchgate.net Computational modeling can differentiate between these pathways by calculating the potential energy surface. This involves:
Locating Stationary Points: Identifying the structures of reactants, products, intermediates, and transition states.
Calculating Energies: Determining the relative energies of these points to find the activation energy (the barrier that must be overcome for the reaction to proceed).
Frequency Analysis: Confirming the nature of the stationary points (e.g., a transition state has exactly one imaginary frequency).
For proton transfer reactions involving related nitro-compounds, calculations have been used to estimate the energetics of transition state complexes, revealing the importance of steric effects and hydrogen bonding in determining reaction rates. doi.org Similar computational approaches could elucidate the mechanisms of reactions involving this compound, providing a theoretical foundation for its observed reactivity.
Quantitative Structure-Reactivity Relationships (QSAR/QSPR) Applied to Analogues
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools used to predict the biological activity or physical properties of chemicals based on their molecular structure. mdpi.com These models are particularly valuable for assessing the properties of large sets of compounds, such as the analogues of this compound.
For nitroaromatic compounds, QSAR models have been successfully developed to predict properties like toxicity and thermal stability. mdpi.comnih.govresearchgate.net These models are built by correlating experimental data with calculated molecular descriptors. Multilinear Regression (MLR) is a common method used to establish these correlations. core.ac.ukresearchgate.net
Key descriptors used in QSAR studies of nitroaromatics include:
Hydrophobicity (logP): The logarithm of the octanol-water partition coefficient, which describes a molecule's lipophilicity. It is often a dominant factor in toxicity models. mdpi.comresearchgate.net
Electronic Descriptors: Parameters such as the energy of the LUMO (ELUMO), Parr's electrophilicity index (ω), and dipole moment are frequently used. dergipark.org.trcore.ac.ukresearchgate.net ELUMO and electrophilicity are often linked to mutagenicity and reactivity, as they relate to the molecule's ability to accept electrons. mdpi.com
Steric and Topological Descriptors: These describe the size and shape of the molecule.
Studies have shown that for nitrobenzene (B124822) derivatives, toxicity can often be described by a combination of hydrophobicity and electronic parameters. researchgate.net For example, a model for the toxicity of nitrobenzenes towards Tetrahymena pyriformis found a strong correlation with logP, ELUMO, and the electrophilicity index. researchgate.net Such models, once validated, could be applied to predict the properties of this compound and its analogues, providing a cost-effective method for preliminary hazard assessment.
Table 3: Common Descriptors in QSAR/QSPR Models for Nitroaromatic Analogues
| Descriptor Type | Example Descriptor | Property Represented | Relevance to Nitroaromatics |
|---|---|---|---|
| Physicochemical | logP | Hydrophobicity/Lipophilicity | Crucial for membrane transport and bioavailability. mdpi.comresearchgate.net |
| Electronic | ELUMO | Electron affinity | Relates to the ease of nitroreduction, a key step in toxicity mechanisms. mdpi.comcore.ac.uk |
| Electronic | Electrophilicity Index (ω) | Global electrophilic nature | Predicts reactivity towards nucleophiles. researchgate.net |
| Electronic | Dipole Moment (μ) | Molecular polarity | Influences interactions with polar biological targets. mdpi.comdergipark.org.tr |
| Electronic | Polarizability (α) | Deformability of electron cloud | Relates to non-covalent interactions. dergipark.org.tr |
Applications in Advanced Organic Synthesis and Materials Science Research
Role as an Intermediate in the Synthesis of Specialized Organic Molecules
The chemical behavior of 1-(Heptafluoropropoxy)-4-nitrobenzene is largely dictated by the strong electron-withdrawing nature of both the nitro group and the heptafluoropropoxy group. This electronic arrangement renders the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) reactions, making it a valuable intermediate for the synthesis of complex organic molecules.
The nitro group can be readily reduced to an amino group, providing a handle for further functionalization. This transformation is a gateway to a wide array of derivatives, including amides, sulfonamides, and other nitrogen-containing heterocycles that are often key pharmacophores in medicinal chemistry.
Furthermore, the heptafluoropropoxy group, while generally stable, can influence the regioselectivity of reactions on the aromatic ring and can be a key determinant of the physical and chemical properties of the final molecule, such as lipophilicity and metabolic stability. The synthesis of various specialized molecules often involves multi-step sequences where this compound serves as a foundational scaffold.
Contribution to the Development of Novel Fluorinated Materials
The incorporation of fluorine atoms into materials can dramatically alter their properties, leading to enhanced thermal stability, chemical resistance, and unique surface characteristics. This compound is a key precursor in the creation of such advanced fluorinated materials.
Precursors for Polymeric Materials
The reactivity of this compound allows for its integration into polymer backbones. For instance, the nitro group can be converted to other functional groups, such as amines or isocyanates, which can then participate in polymerization reactions. The resulting polymers benefit from the presence of the heptafluoropropoxy side chains, which can impart desirable properties like low surface energy, hydrophobicity, and high thermal stability. Research in this area is focused on developing high-performance polymers for applications in demanding environments, such as in the aerospace and electronics industries.
Components in Functionalized Coatings or Advanced Solvents
The unique properties of the heptafluoropropoxy group also make this compound and its derivatives attractive for use in functionalized coatings. These coatings can exhibit superhydrophobic or oleophobic properties, making them ideal for self-cleaning surfaces, anti-fouling applications, and protective layers on sensitive equipment.
In the realm of advanced solvents, fluorinated compounds are known for their unique phase behavior and ability to dissolve specific solutes. Derivatives of this compound are being explored as components in solvent systems for specialized chemical reactions or extraction processes where conventional solvents are inadequate.
Catalyst Development and Ligand Design involving Fluorinated Scaffolds
The design of catalysts and ligands with precisely tuned electronic and steric properties is a cornerstone of modern chemical synthesis. The introduction of fluorinated scaffolds, such as that provided by this compound, offers a powerful strategy for modulating the activity and selectivity of metal-based catalysts.
Environmental Chemical Transformations of Fluorinated Moieties Excluding Ecotoxicity
Abiotic Degradation Pathways of Perfluorinated Ether Linkages
The abiotic degradation of perfluorinated ether linkages, such as the heptafluoropropoxy group in 1-(Heptafluoropropoxy)-4-nitrobenzene, is a key factor in determining the environmental persistence of this class of compounds. Research into the degradation of per- and polyfluoroalkyl substances (PFAS) provides insights into the potential pathways for the breakdown of these stable chemical structures.
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which imparts significant chemical and thermal stability to fluorinated compounds ethz.ch. This stability is a primary reason for their widespread use and also for their persistence in the environment ethz.ch. The ether linkage in fluoroalkylether substances, however, can be a point of vulnerability for microbial attack, potentially enhancing biodegradability and defluorination nih.gov.
Studies on related perfluoroalkyl ether carboxylic acids (PFECAs) have shown that the ether oxygen atom can influence the degradation process. It has been observed that the ether linkage can increase the bond dissociation energy of the C-F bonds on adjacent fluorinated carbons, making them more resistant to cleavage. However, the cleavage of the ether C-O bond itself can be a significant degradation pathway, leading to the formation of unstable intermediates that can subsequently undergo further degradation nih.gov.
For instance, in the context of advanced reduction processes, hydrated electrons can induce the cleavage of the C-O bond in the ether linkage, which is a critical step in the degradation of these compounds. This process can be more favorable than the direct cleavage of the highly stable C-F bonds.
Chemical Stability under Various Environmental Conditions (e.g., Hydrolysis, Photolysis)
Hydrolysis:
Nitroaromatic compounds, in general, are not readily susceptible to hydrolysis under typical environmental pH and temperature conditions nih.gov. The nitro group is electron-withdrawing, which can influence the reactivity of the aromatic ring, but it does not directly participate in hydrolysis reactions. The heptafluoropropoxy group is also expected to be highly resistant to hydrolysis due to the strength of the C-F bonds and the stability of the ether linkage. Therefore, this compound is anticipated to be hydrolytically stable.
Photolysis:
Photodegradation can be a more significant transformation pathway for nitroaromatic compounds. Nitrobenzene (B124822) itself has been shown to undergo photolysis in water, with its photochemical fate being influenced by factors such as nitrate (B79036) concentration and alkalinity nih.gov. The process often involves the generation of hydroxyl radicals, which are highly reactive and can initiate the degradation of the aromatic ring nih.gov.
The presence of the heptafluoropropoxy group may influence the photolytic behavior of the molecule. While direct photolysis of the C-F bond is unlikely due to its high strength, the fluorinated chain could affect the electronic properties of the aromatic ring and its susceptibility to photochemical reactions. Research on the photodegradation of 1-nitropyrene (B107360) has shown that the quantum yield of photodegradation is dependent on the solvent and the presence of other aerosol constituents mostwiedzy.pl. This suggests that the environmental matrix in which this compound is present would significantly impact its photolytic degradation rate.
Without specific experimental data, a quantitative assessment of the hydrolysis and photolysis rates for this compound remains speculative. The following table illustrates the type of data that would be necessary for a comprehensive evaluation.
Table 1: Illustrative Data Table for Chemical Stability of this compound
| Parameter | Condition | Expected Outcome/Value |
| Hydrolysis Half-Life | pH 5, 7, 9 | Expected to be very long (> 1 year) |
| Aqueous Photolysis Quantum Yield | Wavelength Range | Data not available |
| Photodegradation Half-Life | Simulated Sunlight | Data not available |
Research on Advanced Oxidation Processes for Fluorinated Aromatic Compounds
Advanced Oxidation Processes (AOPs) are a suite of chemical treatment technologies designed to degrade persistent organic pollutants through the generation of highly reactive oxygen species, such as hydroxyl radicals (•OH) nih.govresearchgate.net. These processes are considered promising for the treatment of recalcitrant compounds like fluorinated aromatics.
Several AOPs have been investigated for the degradation of nitro- and alkyl-phenolic compounds, which share some structural similarities with this compound nih.gov. These methods include photocatalysis, Fenton and photo-Fenton processes, and ozonation nih.govresearchgate.net.
For fluorinated compounds, AOPs that can effectively cleave the C-F bond or the aromatic ring are of particular interest. While the strong electron-withdrawing nature of the nitro group makes the aromatic ring in nitroaromatic compounds resistant to oxidative attack, AOPs can overcome this resistance nih.gov. For instance, the degradation of nitrobenzene has been achieved using an ozone/persulfate oxidation process, which generates both hydroxyl and sulfate (B86663) radicals researchgate.net.
In the context of fluorinated compounds, the presence of nitrate ions during photolysis can lead to the formation of nitroaromatic byproducts, but the use of a TiO2 photocatalyst can suppress this formation dss.go.th. This highlights the importance of the specific AOP conditions in determining the degradation pathway and the nature of the transformation products.
The degradation of per- and polyfluoroalkyl substances (PFAS) by AOPs often involves the initial oxidation of the functional group, followed by a series of reactions that lead to the shortening of the perfluoroalkyl chain nih.gov. For this compound, an effective AOP would likely need to initiate the degradation of either the nitro group or the aromatic ring to facilitate the subsequent breakdown of the heptafluoropropoxy moiety.
Table 2: Overview of Advanced Oxidation Processes for Related Compounds
| AOP Method | Target Compound Class | Key Findings |
| Ozone/Persulfate | Nitrobenzene | Effective degradation through the generation of •OH and SO4•− radicals researchgate.net. |
| TiO2/UV Photocatalysis | Phenol with Nitrate | Suppresses the formation of nitrophenols during degradation dss.go.th. |
| Fenton and Photo-Fenton | Nitro- and Alkyl-phenols | Promising for the degradation of phenolic compounds nih.govresearchgate.net. |
Future Research Directions and Perspectives
Exploration of Novel Synthetic Methodologies
The synthesis of fluorinated aryl ethers like 1-(Heptafluoropropoxy)-4-nitrobenzene traditionally relies on nucleophilic aromatic substitution (SNAr), where a nitro-activated aromatic ring reacts with an alkoxide. researchgate.net While effective, future research will likely focus on developing more sustainable, efficient, and versatile synthetic strategies.
Key areas for exploration include:
Advanced Catalytic Systems: Palladium-catalyzed C–O cross-coupling reactions are emerging as a powerful method for forming fluorinated alkyl aryl ethers with high efficiency and excellent functional group tolerance. acs.org Future work could adapt these methods for perfluoroalkoxides, potentially offering milder reaction conditions compared to traditional SNAr.
Photocatalysis and Electrochemical Synthesis: Light-driven photocatalysis and electrochemical methods represent a significant shift towards more environmentally benign synthesis. numberanalytics.comnumberanalytics.com These techniques can generate highly reactive intermediates under mild conditions, potentially enabling new pathways for C-O bond formation and avoiding the use of harsh reagents. numberanalytics.comyoutube.com
Mechanochemistry: Solvent-free mechanochemical methods, such as ball milling, are being explored for C-C bond formation and could be adapted for C-O bond formation in the synthesis of fluorinated ethers. eurekalert.org This approach offers advantages in terms of reduced solvent waste and potentially unique reactivity. eurekalert.org
Flow Chemistry: Continuous flow reactors could offer improved control over reaction parameters (temperature, pressure, mixing) for highly exothermic or rapid fluorination and SNAr reactions, leading to higher yields, better safety profiles, and easier scalability.
Table 1: Comparison of Synthetic Methodologies for Fluorinated Aryl Ethers
| Methodology | Description | Potential Advantages | Future Research Focus |
|---|---|---|---|
| Traditional SNAr | Reaction of an activated aryl halide or nitroarene with an alkoxide, often requiring heat and polar aprotic solvents. google.com | Well-established, cost-effective for specific substrates. | Improving energy efficiency, reducing waste streams. |
| Palladium-Catalyzed Coupling | Cross-coupling of an aryl bromide with a fluorinated alcohol using a specialized palladium catalyst and ligand system. acs.org | Excellent functional group tolerance, short reaction times, mild conditions. acs.org | Development of catalysts for perfluorinated alcohols and unactivated aryl partners. |
| Photocatalysis | Use of light to initiate the reaction, generating radical intermediates that facilitate bond formation. numberanalytics.com | Very mild conditions, high selectivity, access to novel reaction pathways. numberanalytics.comyoutube.com | Identifying suitable photocatalysts and conditions for fluoroalkoxylation. |
| Electrochemical Synthesis | Utilizes an electric current to drive the reaction, often avoiding the need for chemical oxidants or reductants. numberanalytics.comnumberanalytics.com | Reagent-free, high efficiency and selectivity, sustainable. numberanalytics.com | Designing electrochemical cells and protocols for aryl ether synthesis. |
Deeper Mechanistic Insights into Complex Reactions
While the general mechanism of nucleophilic aromatic substitution (SNAr) is well-understood, the specific dynamics involving polyfluorinated alkoxides and activated aromatic systems present opportunities for deeper investigation. The synthesis of this compound proceeds via the attack of a nucleophile on an electron-deficient aromatic ring, leading to a negatively charged intermediate known as a Meisenheimer complex. nih.govyoutube.com
Future research should aim to:
Elucidate Non-classical SNAr Pathways: Recent studies have revealed alternative mechanisms to the classical stepwise addition-elimination pathway. These include a concerted nucleophilic aromatic substitution (CSNAr), which avoids a discrete Meisenheimer intermediate and is not limited to electron-poor arenes, and cation radical-accelerated SNAr (CRA-SNAr), which can activate electron-neutral and electron-rich fluoroarenes via photoredox catalysis. nih.govnih.gov Investigating the potential for these pathways with heptafluoropropoxide could significantly broaden the scope of accessible structures.
Quantify Substituent Effects: The strong electron-withdrawing nature of both the nitro group and the heptafluoropropoxy group profoundly influences the reactivity of the aromatic ring. nih.gov Detailed kinetic and computational studies are needed to precisely quantify how these groups affect the stability of reaction intermediates and transition states, thereby governing reaction rates and regioselectivity in subsequent derivatization reactions. nih.govresearchgate.net
Investigate Fluorine-Specific Interactions: The role of intramolecular and intermolecular interactions involving fluorine, such as C–H⋯F and F⋯F interactions, in dictating conformational preferences and reaction outcomes is an area of growing interest. rsc.org Understanding how the heptafluoropropoxy chain interacts with the aromatic ring and with solvents or catalysts at a molecular level can lead to more rational reaction design.
Table 2: Overview of Nucleophilic Aromatic Substitution (SNAr) Mechanisms
| Mechanism | Key Feature | Intermediate | Typical Substrate |
|---|---|---|---|
| Stepwise (Addition-Elimination) | Formation of a discrete, stabilized anionic intermediate. | Meisenheimer Complex. nih.gov | Electron-poor arenes (e.g., nitroarenes). youtube.com |
| Concerted (CSNAr) | A single transition state where the bond to the nucleophile forms as the bond to the leaving group breaks. | None (concerted transition state). nih.gov | Can occur on arenes that are not strongly electron-deficient. nih.gov |
| Radical-Accelerated (CRA-SNAr) | Single-electron oxidation of the arene to a radical cation, which is highly susceptible to nucleophilic attack. | Radical cation. nih.gov | Electron-rich and electron-neutral fluoroarenes. nih.gov |
Design of Advanced Derivatives for Emerging Technologies
This compound serves as a valuable scaffold for creating more complex molecules with tailored properties. The true potential of this compound lies in the derivatives that can be accessed through further chemical transformations.
Future research will likely target the design of derivatives for:
Advanced Polymers: The nitro group is a versatile precursor to an amino group via reduction. The resulting 4-(heptafluoropropoxy)aniline (B13651655) could be a key monomer for synthesizing novel fluorinated polyamides, polyimides, or poly(arylene ether)s. researchgate.net The incorporation of the bulky, highly fluorinated side chain is expected to impart properties such as high thermal stability, chemical resistance, low dielectric constants, and hydrophobicity. nih.gov
Agrochemicals and Pharmaceuticals: The presence of a fluorinated moiety is a common feature in modern agrochemicals and pharmaceuticals, as it can enhance metabolic stability, binding affinity, and bioavailability. numberanalytics.comnih.gov Derivatives of 4-(heptafluoropropoxy)aniline could be explored as building blocks for new herbicides, fungicides, or bioactive compounds. nih.govnih.gov
Organic Electronics: Fluorinated aromatic compounds are increasingly used in materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). eurekalert.orgrsc.org Fluorination can lower HOMO and LUMO energy levels, facilitating electron injection and improving oxidative stability. rsc.org Derivatives could be designed to serve as electron-transport materials or as components in advanced dyes and pigments. eurekalert.org
Table 3: Potential Derivatives and Emerging Applications
| Derivative | Transformation | Potential Application Area | Desired Property |
|---|---|---|---|
| 4-(Heptafluoropropoxy)aniline | Reduction of nitro group | High-Performance Polymers | Thermal stability, chemical resistance, low dielectric constant. nih.gov |
| Azobenzenes | Reduction and diazotization/coupling | Molecular Switches, Dyes | Photoresponsive behavior, unique optical properties. |
| Substituted Anilines | Further functionalization of the amino group | Pharmaceuticals, Agrochemicals | Enhanced metabolic stability, lipophilicity, bioactivity. nih.gov |
| Heterocyclic Systems | Cyclization reactions involving the aniline (B41778) derivative | Organic Electronics (OLEDs, OFETs) | Charge transport properties, oxidative stability. rsc.org |
Integration of Computational and Experimental Approaches in Fluorinated Aromatic Chemistry
The synergy between computational chemistry and experimental investigation has become indispensable for advancing the field of organofluorine chemistry. nih.gov Density Functional Theory (DFT) and other computational methods provide powerful tools for predicting and rationalizing the behavior of complex fluorinated molecules like this compound.
Future progress will be accelerated by:
Predictive Reaction Modeling: Using computational models to predict the feasibility, regioselectivity, and kinetics of synthetic transformations before they are attempted in the lab. researchgate.net This includes calculating activation energies for different reaction pathways (e.g., stepwise vs. concerted SNAr) and determining the partial charges on aromatic carbons to predict sites of nucleophilic or electrophilic attack. nih.govresearchgate.net
Spectroscopic and Property Prediction: Accurately computing spectroscopic data, particularly ¹⁹F NMR chemical shifts, can be a powerful tool for structure elucidation and for identifying reaction products without the need for authentic standards. acs.orgnih.gov Computational methods can also predict key material properties like HOMO/LUMO energy levels, which is crucial for designing materials for electronic applications. rsc.org
Understanding Non-Covalent Interactions: Modeling the subtle non-covalent interactions involving fluorine is critical to understanding the solid-state packing of materials, which influences properties like charge carrier mobility. rsc.org This integrated approach allows for a more rational design of molecules with desired supramolecular architectures.
Table 4: Synergy of Computational and Experimental Methods
| Computational Prediction (DFT) | Experimental Correlation | Research Goal |
|---|---|---|
| Gibbs Activation Energy (ΔG‡) | Measured reaction rates and yields. nih.gov | Predict reaction feasibility and optimize conditions. |
| Partial Charge Distribution | Observed regioselectivity of substitution reactions. researchgate.net | Rationalize and predict the site of chemical attack. |
| Calculated NMR Shifts (¹⁹F, ¹³C) | Experimentally measured NMR spectra. acs.orgnih.gov | Confirm product structures and identify unknown products. acs.org |
| HOMO-LUMO Energy Gaps | UV-Vis spectroscopy, cyclic voltammetry, device performance. rsc.orgtandfonline.com | Design materials with targeted electronic and optical properties. |
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 1-(Heptafluoropropoxy)-4-nitrobenzene in laboratory settings?
- Methodological Guidance :
- Use closed systems or local exhaust ventilation to minimize inhalation exposure .
- Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and protective clothing to prevent skin/eye contact .
- Store in a cool, dry, ventilated area , away from incompatible substances (e.g., strong oxidizers) .
- For spills, use inert absorbents (e.g., vermiculite) and decontaminate with appropriate solvents (e.g., ethanol) .
Q. Which analytical techniques are most effective for quantifying this compound in complex mixtures?
- Methodological Guidance :
- Reverse-phase HPLC with UV detection (λ = 260–280 nm) is recommended for separation and quantification, using a C18 column and methanol/water mobile phase .
- Gas chromatography-mass spectrometry (GC-MS) with electron ionization can identify degradation products; derivatization may be required for volatility .
- Validate methods using spiked recovery experiments (e.g., 80–120% recovery range) and calibration curves (R² > 0.995) .
Q. How can the nitro group in this compound be selectively reduced without affecting the heptafluoropropoxy moiety?
- Methodological Guidance :
- Use catalytic hydrogenation (H₂/Pd-C in ethanol) at 25–40°C to reduce nitro to amine while preserving fluorinated groups .
- Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate = 7:3) or FTIR (disappearance of NO₂ stretch at ~1520 cm⁻¹) .
Advanced Research Questions
Q. What strategies optimize the synthesis of this compound to improve yield and purity?
- Methodological Guidance :
- Nucleophilic aromatic substitution : React 4-nitrofluorobenzene with heptafluoropropanol in DMF using K₂CO₃ as base (60°C, 12h). Purify via column chromatography (silica gel, hexane:ethyl acetate = 9:1) .
- Fluorinated solvent systems (e.g., perfluorodecalin) enhance solubility of perfluorinated intermediates, reducing side reactions .
Q. How does the molecular dipole moment of this compound influence its crystallographic packing behavior?
- Methodological Guidance :
- Perform single-crystal X-ray diffraction to determine unit cell parameters and intermolecular interactions (e.g., C–F···π contacts) .
- Compare experimental dipole moments (calculated from XRD) with DFT simulations (B3LYP/6-311+G(d,p)) to validate electronic structure models .
Q. What are the environmental degradation pathways of this compound, and how can its persistence be assessed?
- Methodological Guidance :
- Conduct hydrolysis studies under acidic (pH 3), neutral (pH 7), and alkaline (pH 10) conditions at 50°C; monitor via LC-MS for nitro group reduction or ether cleavage .
- Use OECD 301B biodegradation tests to evaluate microbial breakdown in soil/water systems over 28 days .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for this compound: How should researchers validate experimental data?
- Methodological Guidance :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
